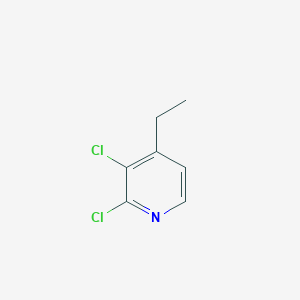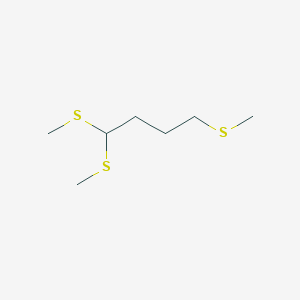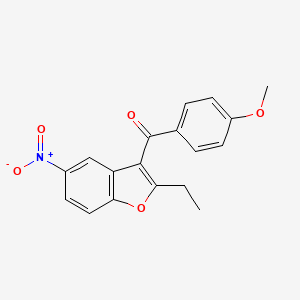
2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione: is a chemical compound characterized by its unique structure, which includes three chlorine atoms and a morpholine ring attached to a cyclohexa-2,5-diene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of hydroquinone to form 2,3,5-trichlorohydroquinone, which is then reacted with morpholine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to ensure the compound’s purity and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5-Trichloro-6-(piperidin-4-yl)cyclohexa-2,5-diene-1,4-dione
- 2,3,5-Trichloro-6-(pyrrolidin-4-yl)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes.
Propriétés
Numéro CAS |
92013-92-8 |
|---|---|
Formule moléculaire |
C10H8Cl3NO3 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H8Cl3NO3/c11-5-6(12)10(16)8(7(13)9(5)15)14-1-3-17-4-2-14/h1-4H2 |
Clé InChI |
UEQMSOAUJRNFHG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=O)C(=C(C2=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)




![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)


![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)

